molecular formula C16H8F8 B155830 Parylene F dimer CAS No. 1785-64-4

Parylene F dimer

Cat. No.: B155830
CAS No.: 1785-64-4
M. Wt: 352.22 g/mol
InChI Key: GUHKMHMGKKRFDT-UHFFFAOYSA-N
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Description

Parylene F dimer is an organic compound that has become increasingly popular in scientific research due to its unique properties. It is a cross-linked polymer that can be used as a coating or a film, and it has been used in a variety of applications from medical device coatings to electro-optical components. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.

Scientific Research Applications

1. Chemical Vapor Jet Deposition of Parylene Polymer Films Parylene films are noted for their transparent, flexible coatings, useful in electronic devices and biomedical applications. They provide excellent barrier properties against corrosion, have a low dielectric constant, and offer moisture resistance. The vaporization and pyrolysis of di-p-xylylene (parylene dimer) using a compact nozzle is a significant advancement in the field. This method produces a reactive monomer jet that polymerizes into a film on contact with a substrate at room temperature, optimizing the deposition process and integrating it efficiently into laboratory-scale operations (Biswas et al., 2015).

2. Dye-doped Parylene Thin Films for Luminescent Solar Concentrators Novel dye-doped parylene thin films have been developed through vacuum co-sublimation techniques. These films, embedding perylenediimide dye Lumogen® F Red 305 (LR), exhibit low roughness and maintain the optical properties of LR, crucial for minimizing light scattering in optical applications. Thin film luminescent solar concentrators created from these films demonstrate efficient light emission and power conversion, indicating a promising avenue for solar energy harnessing (Maggioni et al., 2013).

3. Ultra-thin Parylene Deposition Techniques In microelectromechanical systems, the precision control of ultra-thin Parylene films, less than 100 nm, is essential for fine-tuning surface properties or protecting functional units. A novel method to achieve highly controllable and reliable ultra-thin Parylene deposition involves a home-made deposition chamber and microfabricated orifice, significantly enhancing deposition precision and opening up applications in flexible electronics and biomedical microdevices (Liu et al., 2018).

4. Parylene F Coatings for Marine Antifouling Applications Parylene F coatings deposited on polydimethylsiloxane substrates exhibit remarkable anti-adhesion properties against bacteria and algae. The specific surface topography, low surface free energy, and negative charge of parylene F contribute to its excellent antifouling performance. This makes parylene F a suitable candidate for marine antifouling applications, highlighting its versatility and application potential in diverse fields (Tian et al., 2021).

Mechanism of Action

Target of Action

Parylene F dimer, a fluorinated variant of parylene, primarily targets surfaces that require protective coating . It is widely used in industries such as electronics, medical devices, aerospace, and automotive to shield components from moisture, chemicals, and other environmental factors . Its unique properties, such as biocompatibility and conformal coverage, make it an ideal choice for coating critical electronic assemblies .

Mode of Action

The mode of action of this compound involves a vapor deposition polymerization (VDP) method . The process begins with the solid this compound, which is heated to around 150°C in a vaporizer . At this temperature, the dimer sublimes, transforming directly from a solid to a vapor without passing through a liquid phase . The vaporized dimer then moves into the pyrolysis chamber, where it is heated to approximately 680°C . At this high temperature, the dimer undergoes thermal decomposition, breaking down into smaller, reactive monomer molecules called p-xylylene . These reactive monomers enter the room-temperature deposition chamber, where they polymerize and form long polymer chains, creating a uniform, conformal coating on the substrate .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily physical rather than biological. The polymerization process results in a continuous, pinhole-free coating, ensuring maximum protection against moisture and other environmental factors

Pharmacokinetics

The properties of this compound that influence its bioavailability as a coating include its ability to form a uniform, conformal coating on a variety of substrates, including metals, plastics, ceramics, and even paper, without compromising the material’s properties .

Result of Action

The result of this compound’s action is a uniform, conformal coating that provides exceptional barrier properties against moisture, chemicals, and gases . This coating is ultra-thin, pinhole-free, and can penetrate and coat every surface uniformly, regardless of the substrate geometry . It provides excellent protective properties and the ability to uniformly coat intricate surfaces .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure. The deposition process takes place in a vacuum chamber , and the temperatures at different stages of the process (150°C for vaporization and 680°C for pyrolysis) are critical for the successful formation of the coating . Furthermore, this compound exhibits superior thermal stability, attributed to its aliphatic C-F bond, compared to Parylene C’s C-C bond . This makes it suitable for use in environments with higher operating temperatures .

Safety and Hazards

Parylene F Dimer should be handled with care to avoid dust formation and breathing mist, gas, or vapors . It can cause potential irritation to the handler’s eyes, skin, or mucous membranes . A minor fire hazard also exists .

Properties

IUPAC Name

5,6,11,12,13,14,15,16-octafluorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F8/c17-9-5-1-2-6-11(19)15(23)8(16(24)12(6)20)4-3-7(13(9)21)14(22)10(5)18/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHKMHMGKKRFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(CCC3=C(C(=C1C(=C3F)F)F)F)C(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501338087
Record name Parylene F dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-64-4
Record name Parylene F dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Parylene F dimer

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